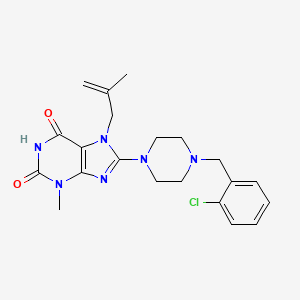

8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 878430-64-9

Cat. No.: VC11977118

Molecular Formula: C21H25ClN6O2

Molecular Weight: 428.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878430-64-9 |

|---|---|

| Molecular Formula | C21H25ClN6O2 |

| Molecular Weight | 428.9 g/mol |

| IUPAC Name | 8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |

| Standard InChI | InChI=1S/C21H25ClN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)13-15-6-4-5-7-16(15)22/h4-7H,1,8-13H2,2-3H3,(H,24,29,30) |

| Standard InChI Key | QBRULBXTTRPDPA-UHFFFAOYSA-N |

| SMILES | CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C |

| Canonical SMILES | CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C |

Introduction

Chemical Formula and Molecular Weight

The compound's chemical formula is not explicitly provided in the search results, but based on its name, it can be inferred to be similar to other purine derivatives. For example, a related compound, 7-(4-chlorobenzyl)-8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, has a molecular formula of C24H24Cl2N6O2 and a molecular weight of 499.4 g/mol.

Structural Components

-

Purine Backbone: This is a common structure in many biologically active compounds, including nucleic acids and various drugs.

-

Piperazine Ring: Often found in pharmaceuticals due to its ability to interact with biological targets.

-

2-Chlorobenzyl Group: This group can contribute to the compound's reactivity and biological activity.

-

2-Methylallyl Group: This may influence the compound's solubility and interaction with biological molecules.

Synthesis and Preparation

The synthesis of purine derivatives often involves multi-step reactions, including nucleophilic substitutions and condensation reactions. For example, the synthesis of related compounds might involve starting materials like piperazine derivatives and purine bases, which are modified through various chemical transformations to introduce the desired functional groups.

Biological Activity

Purine derivatives are known for their diverse biological activities, including roles in signaling pathways and as potential therapeutic agents. The presence of a piperazine ring and chlorobenzyl group could suggest potential interactions with neurotransmitter receptors or other biological targets.

Research Findings and Implications

While specific research findings on 8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione are not available, related compounds have shown promise in various biological assays. For instance, purine derivatives have been explored for their antitumor and antiviral activities .

Data Tables

Given the lack of specific data on the compound , a general table summarizing properties of related purine derivatives can be constructed:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| Related Purine Derivative | C24H24Cl2N6O2 | 499.4 | Potential therapeutic agent |

| 7-[4-(3-Chloro-4-methyl-phenyl)-piperazin-1-ylmethyl]-chromen-2-one | C21H21ClN2O2 | 368.9 | Potential biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume